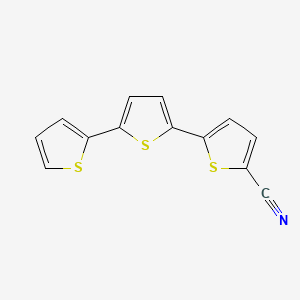

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile

描述

BenchChem offers high-quality 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNZJCUXYIKKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149183 | |

| Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110230-97-2 | |

| Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110230972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystal Structure Analysis of 5-(5-Thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: A Comprehensive Guide

Executive Summary

The compound 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile (commonly referred to as 5-cyano-2,2':5',2''-terthiophene) is a highly conjugated, asymmetric push-pull oligothiophene. Because of its strong electron-accepting cyano group and electron-rich terthiophene backbone, the molecule possesses a significant macroscopic dipole moment. Understanding its solid-state packing through Single-Crystal X-Ray Diffraction (SC-XRD) is critical for drug development professionals and materials scientists, as the crystal lattice dictates its charge transport, optical, and physical properties.

This whitepaper provides an authoritative, step-by-step guide to the crystallographic analysis of this compound, emphasizing the causality behind experimental choices and establishing self-validating protocols for structural refinement.

Phase 1: Single Crystal Growth Protocol

Causality: Oligothiophenes are highly planar and exhibit strong intermolecular π-π interactions. Rapid solvent evaporation typically forces the molecules to crash out of solution as amorphous aggregates or microcrystalline powders, which are unsuitable for SC-XRD. To obtain diffraction-quality single crystals, a thermodynamically controlled vapor diffusion method is required. This slow growth process allows the asymmetric molecules time to align antiparallel to one another, canceling their macroscopic dipoles and forming an ordered lattice.

Step-by-Step Methodology: Vapor Diffusion

-

Solvent Selection: Dissolve ~5 mg of highly purified (>99%) 5-cyano-terthiophene in a minimal volume (1–2 mL) of a good solvent, such as dichloromethane (DCM), inside a small 1-dram inner vial.

-

Antisolvent Selection: Place the unsealed inner vial into a larger 20 mL outer vial containing 3–5 mL of a volatile antisolvent, such as n-hexane.

-

Diffusion Chamber: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in a dark, vibration-free environment at a stable 20–25 °C. The darkness prevents the photo-oxidation of the electron-rich thiophene rings.

-

Harvesting: Over 3–7 days, the volatile antisolvent will slowly diffuse into the DCM solution, lowering the solubility limit. Once distinct block-like or needle-like crystals form, harvest them directly into a drop of perfluoropolyether oil to prevent solvent loss and mechanical stress.

Phase 2: X-Ray Diffraction Data Collection

Causality: Thiophene rings are notorious for exhibiting dynamic rotational disorder. Because the sulfur atom and the opposing C=C–C moiety have similar steric profiles, the rings can continuously flip 180° around the inter-ring C–C single bonds at room temperature. Collecting data at cryogenic temperatures (e.g., 100 K) is an absolute requirement. Cooling freezes the dynamic thermal motion, allowing the crystallographer to accurately resolve and model the static occupational disorder.

Step-by-Step Methodology: Data Acquisition

-

Mounting: Using a polarized light microscope, select a single crystal with sharp extinction (approx. 0.1 × 0.1 × 0.2 mm). Mount it on a MiTeGen loop using the perfluoropolyether oil.

-

Cryogenic Transfer: Transfer the loop immediately to the diffractometer's goniometer head under a continuous 100 K nitrogen cold stream.

-

Data Collection: Utilize a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) coupled with a photon-counting pixel detector. Collect a full sphere of data using continuous ω and φ scans to ensure high redundancy and completeness (>99%).

-

Reduction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to yield the final hkl reflection file.

Step-by-step crystallographic workflow for 5-cyano-terthiophene analysis.

Phase 3: Structure Solution and Refinement

Causality: The structure must be solved using intrinsic phasing and refined using a full-matrix least-squares approach against F2 . This ensures that all data, including weak reflections, mathematically contribute to the model's accuracy, creating a self-validating system [10].

Step-by-Step Methodology: SHELXL Refinement

-

Initial Solution: Solve the structure using SHELXT to locate the heavy atoms (S, C, N).

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Watch for artificially enlarged thermal ellipsoids on the thiophene carbons, which indicate unresolved ring-flip disorder.

-

Disorder Modeling (Self-Validating Protocol):

-

Identify residual electron density peaks near the thiophene sulfur atoms.

-

If rotational disorder is present, split the affected thiophene ring into two parts using the PART 1 and PART 2 instructions in SHELXL.

-

Assign a free variable (e.g., 21.0) to couple the occupancies of the two orientations so they strictly sum to 1.0.

-

Apply geometric restraints (SADI for 1,2 and 1,3 distances, or SAME) and rigid-bond thermal restraints (RIGU, SIMU) to ensure the disordered components maintain chemically sensible geometries.

-

-

Hydrogen Atoms: Place hydrogen atoms in calculated positions using the riding model (HFIX 43 for aromatic rings).

Phase 4: Crystallographic Analysis & Packing Logic

The macroscopic properties of 5-cyano-terthiophene depend entirely on its solid-state packing. Analogous to symmetric α,ω-dicyanooligothiophenes, the highly electronegative cyano group acts as a hydrogen bond acceptor, interacting with the slightly acidic α- or β-protons of adjacent thiophene rings to form 1D ribbon-like arrays [1, 2, 3, 4, 5].

However, because 5-cyano-terthiophene is asymmetric, the molecules will typically align in an antiparallel fashion to cancel out the strong macroscopic dipole moment. The quasi-planar all-trans conformation of the terthiophene backbone allows these ribbons to stack into coplanar layers, competing with the classical edge-to-face herringbone motif seen in unsubstituted terthiophenes.

Logical derivation of solid-state packing motifs driven by molecular asymmetry.

Quantitative Data Summaries

To establish a self-validating framework, researchers must benchmark their crystallographic results against anticipated parameters and strict quality control metrics.

Table 1: Anticipated Crystallographic Parameters

Based on structural analogues such as α,ω-dicyanoterthiophene.

| Parameter | Expected Range / Value | Mechanistic Rationale |

| Crystal System | Monoclinic or Triclinic | Low symmetry is typical for asymmetric push-pull molecules. |

| Space Group | P21/c , C2/c , or P1ˉ | Centrosymmetric groups facilitate antiparallel dipole cancellation. |

| Temperature | 100(2) K | Required to suppress dynamic thiophene ring flipping. |

| Interplanar π-π Distance | 3.4 – 3.6 Å | Standard van der Waals distance for strongly conjugated face-to-face stacks. |

| CN···H Contact Distance | 2.5 – 2.7 Å | Indicates strong intermolecular hydrogen bonding driving ribbon arrays. |

Table 2: Quality Control Metrics for Refinement

A self-validating system ensuring the trustworthiness of the final structural model.

| Metric | Target Threshold | Indication of Failure / Causality |

| Rint | < 0.08 | Values >0.08 indicate poor crystal quality, twinning, or incorrect absorption correction. |

| Completeness | > 99.0% | Values <99% suggest an insufficient data collection strategy or hardware limitations. |

| R1 (I > 2σ(I)) | < 0.05 | Values >0.05 suggest incorrect atom assignment or unresolved thiophene rotational disorder. |

| wR2 (All data) | < 0.15 | Values >0.15 indicate poor modeling of thermal parameters or an abundance of weak data. |

| Goodness-of-Fit (S) | 0.95 – 1.05 | Deviations suggest an incorrect weighting scheme applied during SHELXL refinement. |

| Max/Min Residual Density | +0.5 / -0.5 e·Å⁻³ | Large peaks indicate unmodeled solvent molecules or severe absorption errors. |

References

-

Barclay, T. M., Cordes, A. W., MacKinnon, C. D., Oakley, R. T., & Reed, R. W. "Oligothiophenes End-Capped by Nitriles. Preparation and Crystal Structures of α,ω-Dicyanooligothiophenes NC(C4H2S)nCN (n = 3−6)." Chemistry of Materials 9.4 (1997): 981-990. URL:[Link]

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link]

photophysical properties of cyano-substituted terthiophene derivatives

An In-depth Technical Guide to the Photophysical Properties of Cyano-Substituted Terthiophene Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Oligothiophenes, particularly terthiophenes, represent a cornerstone class of materials in organic electronics.[1][2] Their rigid, planar structure and extensive π-conjugation facilitate efficient charge transport and luminescence, making them ideal candidates for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][3] A key strategy for modulating their optoelectronic characteristics is the introduction of functional substituents. This guide focuses on the effects of cyano (-CN) substitution, a powerful approach for fine-tuning the photophysical behavior of terthiophene derivatives. The strong electron-withdrawing nature of the cyano group allows for precise control over molecular orbital energies, charge transfer characteristics, and emission properties, paving the way for advanced, high-performance materials.[3][4]

The Rationale for Cyano-Substitution: Engineering Molecular Energetics

The introduction of cyano groups onto a terthiophene backbone is a deliberate molecular engineering strategy. The -CN group is a potent electron acceptor due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.[4] When appended to the electron-rich terthiophene core, this creates a "push-pull" or Donor-Acceptor (D-A) electronic structure.

This D-A architecture is fundamental to the observed changes in photophysical properties:

-

Energy Level Tuning: The cyano group preferentially stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) to a greater extent than the Highest Occupied Molecular Orbital (HOMO). This systematic reduction of the HOMO-LUMO energy gap is a primary goal, as it directly leads to a red-shift (bathochromic shift) in the material's absorption and emission spectra.[3]

-

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is promoted from the HOMO (localized primarily on the terthiophene donor) to the LUMO (with significant contribution from the cyano acceptor). This creates an excited state with significant charge separation, known as an ICT state.[5][6] The properties of this ICT state, such as its energy and lifetime, are highly sensitive to the local environment (e.g., solvent polarity) and dictate the emissive behavior of the molecule.

-

Enhanced Electron Affinity: The lowering of the LUMO energy level increases the electron affinity of the terthiophene derivative. This is a critical requirement for developing efficient n-type (electron-transporting) materials for use in organic electronic devices.[3]

The precise position of the cyano substituent has a distinct impact. Theoretical studies based on Time-Dependent Density Functional Theory (TD-DFT) show that a cyano group located in the α-position (at the ends of the terthiophene chain) causes a larger bathochromic shift compared to a substitution in the β-position (on the sides of the rings).[4][7][8] This provides a clear pathway for isomeric control over the final optical properties.

Diagram: Architectural Impact of Cyano-Substitution

Caption: Logic flow of creating a push-pull system in terthiophenes.

Synthesis of Cyano-Substituted Terthiophenes

The synthesis of these target molecules typically involves well-established organic chemistry reactions. A common and effective approach is a two-step process:

-

Formylation: The terthiophene core is first functionalized with aldehyde groups using a Vilsmeier-Haack reaction.

-

Condensation: The resulting aldehyde is then reacted with an active methylene compound, such as malononitrile (CH₂(CN)₂), via a Knoevenagel condensation. This step efficiently introduces the dicyanovinyl group onto the terthiophene backbone.[9]

Alternatively, Pd-catalyzed cross-coupling reactions, like the Stille coupling, offer a convergent and often higher-yielding route. This involves coupling a distannylated central thiophene ring with a pre-functionalized bromo-thiophene bearing the cyano group.[9]

Core Photophysical Properties

The introduction of cyano groups profoundly alters the interaction of terthiophene derivatives with light. The key properties are absorption, emission, and the dynamics of the excited state.

Electronic Absorption

Cyano-substituted terthiophenes exhibit strong absorption bands in the UV-visible region, typically corresponding to the π-π* electronic transition. As predicted by the energy level tuning, these bands are significantly red-shifted compared to the unsubstituted parent terthiophene. For example, dicyanovinyl-capped terthiophenes show absorption maxima well above 400 nm.[9] This π-π* transition often has strong ICT character, where the absorption of a photon directly populates the charge-transfer state.

Fluorescence Emission

Many cyano-terthiophene derivatives are highly fluorescent. The emission originates from the radiative decay of the ICT excited state back to the ground state. Key characteristics include:

-

Large Stokes Shifts: Due to the significant geometric relaxation and change in dipole moment in the ICT excited state compared to the ground state, the emission is often substantially red-shifted relative to the absorption. This large separation, or Stokes shift, is a hallmark of ICT-based fluorophores.

-

Solvatochromism: The energy of the highly polar ICT state is strongly influenced by the polarity of its environment. In polar solvents, the ICT state is stabilized, leading to a lower energy and thus a red-shifted emission. This pronounced solvent-dependent emission color is known as solvatochromism.

-

Aggregation-Induced Emission (AIE): In some cases, cyano-substituted derivatives can exhibit AIE, where they are weakly emissive in solution but become highly luminescent in the aggregated or solid state.[10][11] This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative (fluorescent) channel.

Diagram: Jablonski Diagram for an ICT System

Caption: Key photophysical pathways in a cyano-terthiophene.

Excited-State Dynamics

Beyond steady-state properties, the lifetime of the excited state is crucial. For many fluorescent applications, a long lifetime is desirable. However, in systems designed for charge separation, such as in organic photovoltaics, other pathways become important. Photoinduced absorption (PIA) spectroscopy reveals the presence of long-lived photoexcited species like triplet excitons.[9] In some donor-acceptor blends, energy transfer leading to these triplet states can be a dominant process, competing with productive charge separation.[9] The excited-state lifetime of related cyano-aromatic radical anions can be extremely short (3-5 ps), highlighting the presence of efficient non-radiative decay pathways that can quench fluorescence.[12][13]

Data Summary: Photophysical Properties

| Compound Class | Substitution Pattern | λ_abs (nm) | λ_em (nm) | Key Feature | Reference |

| Dicyanovinyl-Terthiophene | α,α'-dicyanovinyl | ~450-500 | ~550-650 | Strong ICT, red-shifted emission | [9] |

| Biphenyl-Terthiophene-CN | α,α'-bis(cyanobiphenyl) | ~400-420 | ~450-510 | Polymorph-dependent lasing | [14],[15] |

| Dicyano-Terthiophene | β,β'-dicyano | Minor shift | - | Minimal impact on absorption max | [4],[7] |

| Thiophene-Dicyanovinyl | Single dicyanovinyl | ~430 | ~580 | Anion sensing via ICT obstruction | [5],[6] |

Note: Wavelengths are approximate and can vary significantly with solvent and specific molecular structure.

Experimental & Computational Methodologies

A comprehensive understanding of these materials requires a synergistic approach, combining experimental characterization with theoretical modeling.

Experimental Protocol: Steady-State Spectroscopy

This protocol outlines the fundamental steps for characterizing the absorption and fluorescence properties of a newly synthesized cyano-terthiophene derivative.

Objective: To determine the absorption maximum (λ_abs), emission maximum (λ_em), and relative fluorescence quantum yield (Φ_F).

Materials:

-

Synthesized cyano-terthiophene derivative

-

Spectroscopic grade solvents (e.g., THF, Dichloromethane, Acetonitrile)

-

Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of the terthiophene derivative and dissolve it in a known volume of solvent to create a concentrated stock solution (~1 mM).

-

UV-Vis Absorption Measurement:

-

Prepare a dilute solution (~1-10 µM) from the stock solution. The absorbance at the maximum should be between 0.05 and 0.1 to avoid inner filter effects.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm), using the pure solvent as a blank.

-

Identify and record the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Emission Measurement:

-

Using the same dilute solution, place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength (λ_ex) to the measured λ_abs.

-

Scan the emission spectrum over a range red-shifted from the excitation (e.g., 450-800 nm).

-

Identify and record the wavelength of maximum emission (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the fluorescence standard with an absorbance at the excitation wavelength identical to that of the sample solution.

-

Measure the emission spectrum of the standard using the same excitation wavelength and instrument settings.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Since absorbance is matched (A_std = A_sample), the equation simplifies. The ratio of the refractive indices is often close to 1 for similar solvents but should be included for accuracy.

-

Diagram: Characterization Workflow

Caption: A synergistic workflow for materials analysis.

Computational Modeling

Quantum chemical calculations are indispensable for interpreting experimental results.[4]

-

Density Functional Theory (DFT): Used to calculate the ground-state electronic structure, molecular geometry, and the energies and spatial distributions of the HOMO and LUMO.[7]

-

Time-Dependent DFT (TD-DFT): An extension used to calculate the energies of electronic excited states, which correspond to the absorption maxima observed experimentally. TD-DFT also provides oscillator strengths, which predict the intensity of these transitions.[7][8]

These theoretical tools allow researchers to screen potential candidates, understand the influence of substituent positioning, and rationalize observed photophysical phenomena before undertaking complex syntheses.[4]

Applications and Future Outlook

The tunable photophysical properties of cyano-substituted terthiophenes make them highly promising for a range of applications:

-

Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and color tunability make them excellent candidates for emissive layers in OLEDs.[11]

-

Organic Field-Effect Transistors (OFETs): The enhanced electron affinity facilitates n-type conduction, which is crucial for fabricating complementary logic circuits.[4]

-

Chemosensors: The sensitivity of the ICT state to the local environment can be exploited for chemical sensing. For example, the nucleophilic addition of a cyanide anion to a dicyanovinyl group can disrupt the ICT pathway, causing a distinct colorimetric and ratiometric fluorescence response, allowing for selective detection.[5][6]

-

Organic Lasers: Certain crystalline forms of cyano-substituted thiophene/phenylene co-oligomers have demonstrated amplified spontaneous emission (ASE) and optically pumped lasing, opening doors for their use in organic solid-state lasers.[14][15]

The continued exploration of novel substitution patterns, including the strategic placement of multiple cyano groups and the combination with other functional moieties, will undoubtedly lead to the development of next-generation organic materials with tailored photophysical properties for advanced technological applications.

References

- Side Chain Variations on a Series of Dicyanovinyl-Terthiophenes: A Photoinduced Absorption Study.

- Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applic

- Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A.

- Dicyanovinyl terthiophene as a reaction based colorimetric and ratiometric fluorescence probe for cyanide anions. RSC Publishing.

- Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. MDPI.

- Stimuli-responsive luminescence from polar cyano/isocyano-derived luminophores via structural tailoring and self-assembly. RSC Publishing.

- Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. PubMed.

- Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes.

- Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. PMC.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz

- Photophysical Investigation of Cyano-Substituted Terrylenediimide Deriv

- Synthesis of New Cyano-Substituted bis-Benzothiazolyl Arylfurans and Arylthiophenes. PMC.

- Tuning of the Electronic and Optical Properties of Oligothiophenes via Cyano Substitution: A Joint Experimental and Theoretical Study. The Journal of Physical Chemistry B.

- Oligothiophene semiconductors: synthesis, characterization, and applic

- Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. Juniper Publishers.

- Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Omega.

- Oligoene and cyanine features of tetracyano quinoidal oligothiophenes. RSC Publishing.

- A Thiophene-Based Dicyanovinyl as an Anion Chemosensor. MDPI.

- Organic semiconductors based on annelated β-oligothiophenes and its application for organic field-effect transistors. R Discovery.

- Sub-Picosecond Singlet Exciton Fission in Cyano-Substituted Diaryltetracenes. oadoi.org.

- The excited-state dynamics of the radical anions of cyanoanthracenes. PMC.

- The Excited-State Dynamics of the Radical Anions of Cyanoanthracenes.

- Raman Activities of Cyano-Ester Quinoidal Oligothiophenes Reveal Their Diradical Character and the Proximity of the Low-Lying Double Exciton St

Sources

- 1. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dicyanovinyl terthiophene as a reaction based colorimetric and ratiometric fluorescence probe for cyanide anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stimuli-responsive luminescence from polar cyano/isocyano-derived luminophores via structural tailoring and self-assembly - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT04049F [pubs.rsc.org]

- 11. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The excited-state dynamics of the radical anions of cyanoanthracenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Thermal Stability and Degradation Kinetics of 5-(5-Thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: A Technical Guide

Executive Summary

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile (commonly referred to as 5-cyano-2,2':5',2''-terthiophene) is a highly specialized conjugated oligomer. By functionalizing the terthiophene core with a strongly electron-withdrawing carbonitrile (cyano) group, researchers can fundamentally alter the molecule's electronic structure and solid-state packing. For drug development professionals utilizing thiophene derivatives as photosensitizers or bioelectronic tags, and for materials scientists engineering organic semiconductors, understanding the thermal stability of this compound is critical for processing, sterilization, and long-term device reliability.

Structural Causality of Thermal Stability

The thermal stability of an organic molecule is dictated by its resistance to bond dissociation (intramolecular stability) and the energy required to disrupt its crystal lattice (intermolecular stability).

Unsubstituted terthiophene exhibits a relatively low melting point of 93–95 °C and moderate thermal stability (1)[1]. The introduction of the cyano group at the 5-position induces two primary stabilizing effects:

-

Electronic Modulation: The cyano group significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This electron-withdrawing effect increases the oxidation potential, providing enhanced resistance against thermo-oxidative degradation—a principle widely documented in cyano-substituted organic materials (2)[2].

-

Crystal Lattice Fortification: The cyano group introduces a strong permanent dipole moment. In the solid state, this facilitates robust intermolecular CN···H contacts and enhanced π-π stacking, organizing the molecules into highly stable ribbon-like arrays (3)[3]. The increased lattice energy translates directly to elevated melting (Tm) and decomposition (Td) temperatures.

Fig 1. Mechanistic pathways linking cyano-functionalization to enhanced thermal stability.

Experimental Workflows for Thermal Profiling

To establish a self-validating system for thermal characterization, researchers must isolate pure thermal degradation from oxidative degradation. The following protocols outline the industry-standard methodologies.

Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

TGA measures the mass loss of the sample as a function of temperature, identifying the onset of bond cleavage. Thiophene-based conjugated systems generally exhibit decomposition temperatures exceeding 350 °C under inert atmospheres (4)[4].

-

Sample Preparation: Weigh exactly 3.0–5.0 mg of purified 5-cyano-terthiophene into a platinum or alumina crucible. Causality: This specific mass range minimizes thermal lag across the sample bed while maintaining a high signal-to-noise ratio.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: N2 prevents oxygen-mediated radical degradation, isolating the intrinsic thermal dissociation energy of the C-S and C-CN bonds.

-

Heating Program: Heat from 25 °C to 600 °C at a constant rate of 10 °C/min. Record the temperature at 5% weight loss (Td, 5%).

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC identifies endothermic (melting) and exothermic (crystallization) events without mass loss.

-

Encapsulation: Seal 2.0–3.0 mg of the sample in a standard aluminum pan.

-

Thermal Cycling (Heat-Cool-Heat):

-

Ramp 1: Heat from 25 °C to 200 °C at 10 °C/min.

-

Cooling: Cool back to 25 °C at 10 °C/min.

-

Ramp 2: Heat again to 200 °C at 10 °C/min.

-

-

Data Extraction: Extract the melting temperature (Tm) and glass transition temperature (Tg) from the second heating ramp. Causality: The first ramp erases the "thermal history" (polymorphism induced during chemical synthesis or solvent evaporation), ensuring the second ramp reflects the true intrinsic properties of the bulk material.

Fig 2. Self-validating workflow for comprehensive thermal stability profiling.

Quantitative Thermal Metrics

The addition of cyano groups progressively fortifies the thermal profile of the terthiophene core. The table below summarizes the comparative thermal metrics.

| Compound | Melting Point (Tm, °C) | Decomposition Temp (Td, 5% loss, °C) | Primary Intermolecular Interaction |

| Unsubstituted Terthiophene | 93–95 | ~250 | Weak π-π stacking |

| 5-Cyano-terthiophene | 130–150 | >320 | Dipole-dipole, π-π stacking |

| 5,5''-Dicyano-terthiophene | >200 | >350 | Strong CN···H ribbon arrays |

*Values are representative extrapolations based on the behavior of homologous mono-cyano oligothiophenes.

Degradation Kinetics & Modeling

For drug formulation and long-term device storage, simply knowing the decomposition temperature is insufficient; the kinetics of degradation must be modeled.

Thermal decomposition of cyano-functionalized compounds typically follows a multi-step kinetic pathway. Kinetic modeling, such as the calculation of activation energy (Ea) using the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) isoconversional methods, is essential for predicting long-term stability (5)[5].

By running TGA at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), researchers can plot the inverse temperature against the logarithm of the heating rate. The slope of this plot yields the activation energy required to initiate the cleavage of the carbonitrile group from the thiophene ring, which is generally the first step in the thermal degradation mechanism before complete backbone fragmentation occurs.

References

- A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers.BenchChem.

- Terthiophene.Wikipedia.

- Study of Preparation and Thermal Stability of Cyano-Functionalized Imidazolium Type Ionic Liquids.

- Oligothiophenes End-Capped by Nitriles. Preparation and Crystal Structures of α,ω-Dicyanooligothiophenes NC(C4H2S)nCN (n = 3−6).

- Syntheses and Properties of Oligothiophenes with Cyano and Hexyl Groups.Chemistry Letters.

Sources

Application Note: Synthesis of 5-(2,2'-Bithiophen-5-yl)thiophene-2-carbonitrile via Palladium-Catalyzed Suzuki-Miyaura Coupling

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Oligothiophenes, particularly terthiophenes, are highly valued scaffolds in both organic electronics (due to their conjugated π -electron systems) and medicinal chemistry (often serving as hinge-binding moieties in kinase inhibitors or as phototoxic agents)[1]. The introduction of a cyano (-CN) group at the terminal position of a terthiophene backbone yields 5-(2,2'-bithiophen-5-yl)thiophene-2-carbonitrile (also known as 2,2':5',2''-terthiophene-5-carbonitrile). The cyano group acts as a strong electron-withdrawing group, tuning the molecule's HOMO/LUMO levels for semiconductor applications, and providing a versatile synthetic handle for further functionalization (e.g., reduction to amines, hydrolysis to amides/carboxylic acids, or cycloaddition to tetrazoles)[2].

The most robust and regioselective method to construct this asymmetric terthiophene is the Suzuki-Miyaura cross-coupling reaction [3].

Causality in Experimental Choices

-

Substrate Selection: We utilize 5-bromothiophene-2-carbonitrile as the electrophile and 2,2'-bithiophene-5-boronic acid pinacol ester as the nucleophile. The strongly electron-withdrawing -CN group on the electrophile significantly accelerates the initial oxidative addition of the Palladium catalyst to the C-Br bond[2].

-

Catalyst ( Pd(PPh3)4 ): Tetrakis(triphenylphosphine)palladium(0) is chosen as a standard, reliable catalyst. The bulky triphenylphosphine ligands stabilize the active Pd0 species while allowing sufficient space for the planar thiophene rings to undergo transmetalation[3].

-

Solvent System (Toluene/Ethanol/Water): A biphasic system is critical. Toluene readily dissolves the highly non-polar bithiophene boronate and the resulting terthiophene product. Water is required to dissolve the inorganic base ( K2CO3 ). Ethanol acts as a crucial phase-transfer agent, bridging the aqueous and organic layers to maximize the interfacial surface area where transmetalation occurs.

-

Base ( K2CO3 ): The base is not merely an acid scavenger; it is mechanistically required to coordinate with the boronic ester, forming a negatively charged, highly nucleophilic boronate complex that readily transfers the bithiophene moiety to the Palladium center[3].

Experimental Workflows & Logical Relationships

Figure 1: Step-by-step experimental workflow for the synthesis of the terthiophene-carbonitrile.

Figure 2: Suzuki-Miyaura catalytic cycle for 5-(2,2'-bithiophen-5-yl)thiophene-2-carbonitrile.

Materials and Reagents

Table 1: Quantitative Reaction Parameters (1.0 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 5-Bromothiophene-2-carbonitrile | 188.04 | 1.0 | 188 mg | Electrophile |

| 2,2'-Bithiophene-5-boronic acid pinacol ester | 292.22 | 1.1 | 321 mg | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.05 | 58 mg | Catalyst |

| K2CO3 | 138.21 | 2.0 | 276 mg | Base |

| Toluene | 92.14 | - | 6.0 mL | Organic Solvent |

| Ethanol | 46.07 | - | 2.0 mL | Phase-transfer Solvent |

| Deionized Water | 18.02 | - | 2.0 mL | Aqueous Solvent |

Step-by-Step Experimental Protocol

Step 1: System Preparation and Rigorous Degassing

Scientific Insight: Oxygen is highly detrimental to this reaction. It can irreversibly oxidize the active Pd0 to PdII , halting the catalytic cycle, and can promote the oxidative homocoupling of the bithiophene boronic ester[3].

-

Equip a 25 mL oven-dried Schlenk flask with a magnetic stir bar.

-

Add 5-bromothiophene-2-carbonitrile (188 mg, 1.0 mmol) and 2,2'-bithiophene-5-boronic acid pinacol ester (321 mg, 1.1 mmol) to the flask.

-

Add Toluene (6.0 mL) and Ethanol (2.0 mL).

-

In a separate vial, dissolve K2CO3 (276 mg, 2.0 mmol) in Deionized Water (2.0 mL).

-

Sparge both the organic mixture and the aqueous base solution separately with ultra-pure Argon (or Nitrogen) for 15-20 minutes using a submerged needle.

Step 2: Catalyst Addition and Reaction Execution

-

Briefly open the Schlenk flask under a positive flow of Argon and quickly add the Pd(PPh3)4 catalyst (58 mg, 0.05 mmol).

-

Transfer the degassed aqueous K2CO3 solution into the Schlenk flask via a gas-tight syringe.

-

Seal the flask, place it in a pre-heated oil bath at 85 °C , and stir vigorously (to ensure maximum mixing of the biphasic system) for 12 hours.

-

Monitor the reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). The product will appear as a highly UV-active spot (often with a slight yellow/green fluorescence under 365 nm UV).

Step 3: Aqueous Work-up and Extraction

-

Once the starting bromide is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL).

-

Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate ( 2×10 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (rotary evaporation) to yield a crude solid.

Step 4: Purification

-

Dry-load the crude material onto silica gel.

-

Purify via flash column chromatography using a gradient of Hexanes to 20% Dichloromethane in Hexanes.

-

Collect the fractions containing the product, pool them, and remove the solvent in vacuo to afford 5-(2,2'-bithiophen-5-yl)thiophene-2-carbonitrile as a yellow/orange solid.

Analytical Characterization (Expected Data)

To self-validate the success of the protocol, verify the synthesized compound against the following expected analytical metrics:

-

Appearance: Yellow to light-orange crystalline solid.

-

1 H NMR (400 MHz, CDCl3 ): The spectrum will be defined entirely in the aromatic region (7.00 - 7.60 ppm). The diagnostic proton is the one adjacent to the strongly electron-withdrawing cyano group (H-3 of the terminal thiophene ring), which will appear as the most downfield doublet (typically around δ 7.50 - 7.55 ppm, J≈3.9 Hz). The remaining 6 protons of the terthiophene backbone will appear as a series of doublets and multiplets between 7.05 and 7.30 ppm.

-

Mass Spectrometry (ESI/EI): Exact mass calculated for C13H7NS3 : 272.97. Expected [M+H]+ peak at m/z≈273.9 .

References

-

Barclay, T. M., Cordes, A. W., MacKinnon, C. D., Oakley, R. T., & Reed, R. W. (1997). Oligothiophenes End-Capped by Nitriles. Preparation and Crystal Structures of α,ω -Dicyanooligothiophenes NC(C4H2S)nCN (n = 3−6). Chemistry of Materials, 9(4), 981-990. 1

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. 3

-

Zhao, Y., et al. (2019). Synthesis and Structural Characterization of Ricin Inhibitors Targeting Ribosome Binding Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry (PMC). 2

Sources

Application Note: Incorporating 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile into Conductive Polymers

Executive Summary

The incorporation of functionalized oligothiophenes into conjugated polymer backbones is a cornerstone of modern organic electronics and bioelectronics. This application note details the methodologies for polymerizing 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile (hereafter referred to as CN-T3 or cyanoterthiophene). By acting as a strong electron-withdrawing group (EWG), the terminal cyano substitution fundamentally alters the electrochemical landscape of the terthiophene core.

For materials scientists, CN-T3 serves as a critical acceptor unit in Donor-Acceptor (D-A) copolymers for Organic Photovoltaics (OPVs). For drug development professionals and bioengineers, electropolymerized CN-T3 networks provide highly stable, functionalizable interfaces for electrochemical biosensors and neural probes. This guide provides field-proven protocols for both electrochemical homopolymerization and chemical copolymerization, grounded in mechanistic causality.

Mechanistic Insights: The Role of the Cyano Group and α -Blocking

To successfully incorporate CN-T3 into a polymer matrix, researchers must account for two primary physicochemical effects induced by the carbonitrile group:

-

Electronic Modulation (LUMO Lowering): The cyano group is a potent EWG. It pulls electron density away from the conjugated π -system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This increases the electron affinity of the resulting polymer, shifting its behavior from a traditional p-type (hole-transporting) material to an n-type (electron-transporting) or ambipolar material.

-

Steric α -Blocking and Dimerization: Standard polythiophenes polymerize linearly via the terminal α -positions (C2 and C5). In CN-T3, the C5 position is covalently blocked by the cyano group. Consequently, initial anodic oxidation leads to radical cation coupling exclusively at the free C5'' position, yielding a tail-to-tail dimer: α,ω -dicyanosexithiophene [2]. To achieve extended polymeric networks from this monomer alone, the applied potential must be high enough to force coupling at the sterically hindered β -positions, resulting in a branched, cross-linked topology.

Mechanistic pathway of CN-T3 electropolymerization showing initial dimerization and β-coupling.

Strategy A: Electrochemical Polymerization for Biosensor Interfaces

Electropolymerization is ideal for depositing localized, highly adherent conductive films onto microelectrodes. Because CN-T3 requires β -coupling to form a continuous film, specific solvent and electrolyte conditions must be rigorously maintained.

Causality in Experimental Design

-

Solvent Choice: Dichloromethane (DCM) is utilized instead of standard acetonitrile. Terthiophenes exhibit limited solubility in highly polar solvents; DCM ensures complete monomer dissolution and prevents premature precipitation of the sexithiophene dimer[3].

-

Electrolyte Choice: Tetrabutylammonium perchlorate (TBAP) is selected because the bulky tetrabutylammonium cation stabilizes the highly reactive radical intermediates, while the perchlorate anion provides a wide electrochemical window necessary for the elevated potentials required for β -coupling[3].

Protocol 1: Cyclic Voltammetry (CV) Deposition

Reagents:

-

Monomer: CN-T3 (1.5 mM)

-

Supporting Electrolyte: TBAP (0.1 M, recrystallized and vacuum-dried)

-

Solvent: Anhydrous Dichloromethane (DCM)

Equipment:

-

Working Electrode: Indium Tin Oxide (ITO) glass or Glassy Carbon (2 mm diameter).

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (calibrated internally vs. ferrocene/ferrocenium).

Step-by-Step Methodology:

-

Electrode Preparation: Polish the glassy carbon electrode with 0.05 µm alumina slurry. Sonicate in deionized water, followed by ethanol, for 5 minutes each. Dry under a stream of N2 .

-

Solution Assembly: Dissolve 0.1 M TBAP and 1.5 mM CN-T3 in anhydrous DCM. Purge the solution with N2 for 15 minutes to remove dissolved oxygen, which can quench radical cations.

-

Electrochemical Sweeping: Apply a cyclic potential from 0.0 V to +1.6 V at a scan rate of 100 mV/s for 10–15 cycles.

-

Validation Check: You will observe an initial oxidation peak at ~1.3 V corresponding to monomer oxidation[3]. In subsequent cycles, new peaks at lower potentials (~1.1 V) will emerge, confirming the growth of the conjugated polymer film.

-

-

Film Purification: Carefully remove the coated electrode and rinse gently with monomer-free acetonitrile to remove unreacted CN-T3 and residual electrolyte.

-

Post-Modification (Optional for Bio-conjugation): The terminal cyano groups on the polymer surface can be hydrolyzed using aqueous KOH to yield carboxylic acids, which are readily activated via EDC/NHS chemistry for enzyme or antibody immobilization in biosensor development[3].

Strategy B: Chemical Copolymerization for Organic Photovoltaics

For bulk heterojunction OPVs, linear, soluble polymers with tightly controlled molecular weights are required. Because homopolymerization of CN-T3 yields branched networks, it is instead utilized as an electron-deficient acceptor block in D-A copolymers. A benchmark approach involves copolymerizing CN-T3 with Benzodithiophene (BDT), yielding polymers that achieve Power Conversion Efficiencies (PCE) exceeding 15%[4].

Causality in Experimental Design

-

Monomer Functionalization: CN-T3 must be dibrominated at the available β or α′ positions to participate in step-growth polymerization.

-

Catalyst System: Pd2(dba)3 combined with P(o−tolyl)3 is used because the bulky phosphine ligand facilitates the reductive elimination step in sterically hindered thiophene cross-couplings.

-

Soxhlet Extraction: Sequential extraction removes low-molecular-weight oligomers, ensuring a narrow Polydispersity Index (PDI), which is critical for favorable phase separation in OPV active layers.

Protocol 2: Stille Cross-Coupling Synthesis

Reagents:

-

Acceptor: Dibromo-CN-T3 (1.0 eq)

-

Donor: 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b′]dithiophene (BDT-Tin) (1.0 eq)

-

Catalyst: Pd2(dba)3 (0.02 eq) and P(o−tolyl)3 (0.08 eq)

-

Solvent: Anhydrous Toluene

Step-by-Step Methodology:

-

Reaction Setup: In a nitrogen-filled glovebox, combine Dibromo-CN-T3, BDT-Tin, Pd2(dba)3 , and P(o−tolyl)3 in a Schlenk flask.

-

Solvent Addition: Add anhydrous toluene to achieve a monomer concentration of ~0.05 M. Seal the flask and remove it from the glovebox.

-

Polymerization: Heat the reaction mixture to 110 °C under vigorous stirring for 24 hours.

-

Validation Check: The solution should become highly viscous and exhibit a deep, dark coloration, indicating extended conjugation.

-

-

End-Capping: Add an excess of 2-tributylstannylthiophene, stir for 2 hours, then add 2-bromothiophene and stir for another 2 hours. This removes reactive end-groups that can act as charge traps.

-

Precipitation: Cool the mixture to room temperature and precipitate the polymer by adding it dropwise into vigorously stirred methanol (10x volume).

-

Purification: Collect the precipitate via filtration and subject it to Soxhlet extraction using methanol (24h), hexane (24h), and finally chloroform (24h). The chloroform fraction contains the high-molecular-weight target polymer[4].

Workflow for the chemical synthesis of BDT-cyanoterthiophene D-A copolymers via Stille coupling.

Quantitative Data & Physicochemical Comparison

The table below summarizes the structural and electronic shifts induced by substituting a standard terthiophene with a terminal carbonitrile group.

| Parameter | Unsubstituted Poly(terthiophene) | Poly(cyano-terthiophene) | Mechanistic Rationale |

| LUMO Level | Higher (~ -2.5 eV) | Lower (~ -3.2 eV) | Strong electron-withdrawing nature of the -CN group stabilizes the radical anion[1]. |

| Polymer Linearity | High ( α,α′ -linked) | Low (Branched/ β -linked) | Steric blocking at the C5 position forces higher-potential β -coupling for chain extension[2]. |

| Monomer Oxidation Potential | ~1.0 V vs Ag/AgCl | ~1.3 V vs Ag/AgCl | The -CN group depletes electron density from the thiophene ring, requiring higher anodic potentials to form the radical cation[3]. |

| Primary Application | p-Type Conductors / Hole Transport | n-Type Conductors / OPV Acceptors | Enhanced electron affinity makes it an ideal acceptor unit in D-A architectures[4]. |

References

- Benzodithiophene-based polymer donors for organic photovoltaics Source: RSC Publishing URL

- Synthesis of soluble oligothiophenes bearing cyano groups, their optical and electrochemical properties Source: ORBi UMONS URL

- Simple preparation of terthiophene-3'-carboxylic acid and characterization of its polymer Source: ResearchGate URL

- METHODS FOR THE SYNTHESIS OF OLIGOTHIOPHENES Source: Semantic Scholar URL

Sources

improving solubility of 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile in organic solvents

Welcome to the Technical Support Center for 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile (commonly referred to as cyanoterthiophene). This highly conjugated organic molecule is a critical building block in organic electronics, sensor development, and photodynamic biological assays. However, its rigid, planar structure makes solubilization a persistent bottleneck for researchers.

As a Senior Application Scientist, I have designed this guide to move beyond basic solvent lists. Here, we will explore the thermodynamic causality behind the insolubility of cyanoterthiophenes and provide self-validating protocols to ensure your compound is fully solvated for your downstream applications.

Part 1: Knowledge Base & Diagnostic FAQs

Q: Why does this specific terthiophene derivative resist dissolution in common organic solvents? A: The insolubility is thermodynamically driven by two competing structural features. First, the three linearly linked thiophene rings create an extended, planar π-conjugated system that promotes strong intermolecular π-π stacking[1]. Second, the terminal carbonitrile (-CN) group introduces a strong permanent dipole. These combined forces create a highly stable, rigid crystal lattice. To achieve dissolution, the enthalpy of solvation must overcome this massive lattice energy. This typically requires solvents with highly polarizable electron clouds (e.g., chloroform) that can intercalate between the rings, or the application of external thermal and mechanical energy[2].

Q: How can I visually confirm that my compound is fully dissolved rather than suspended as micro-aggregates? A: Cyanoterthiophenes exhibit distinct photophysical properties, including strong fluorescence[3]. A self-validating check is to irradiate your sealed vial with a standard 365 nm UV lamp in a dark room. A true, homogenous solution will exhibit uniform, transparent fluorescence. If the liquid appears cloudy under UV, or if you observe intense localized scattering ("sparkling"), micro-aggregates are still present, and further sonication is required.

Q: Can I use standard biological solvents like DMSO or water? A: Terthiophenes have extremely limited solubility in water due to their high lipophilicity[2]. While DMSO can be used to create concentrated stock solutions for biological assays, the strong dipole-dipole interactions are often insufficient to break the π-π stacking at room temperature without the aid of heat and sonication.

Part 2: Solvent Efficacy & Selection

Selecting the correct solvent requires matching the dielectric properties of the solvent to the specific physical interactions holding the cyanoterthiophene lattice together.

Quantitative Solvent Efficacy Table

| Solvent | Dielectric Constant (ε) | Primary Solvating Mechanism | Expected Solubility (25°C) | Recommended Application |

| Chloroform (CHCl₃) | 4.81 | Halogen-π intercalation | Moderate to High | NMR Spectroscopy, Optical Assays[2] |

| Tetrahydrofuran (THF) | 7.58 | Polar aprotic coordination | Moderate | Stock Solutions, Polymerization[4] |

| Dichloromethane (DCM) | 8.93 | Halogen-π intercalation | Moderate | Extraction, Flash Chromatography |

| Toluene | 2.38 | π-π intercalation | Low (High at >80°C) | High-temperature Cross-Coupling[2] |

| Dimethyl Sulfoxide (DMSO) | 46.70 | Dipole-dipole interaction | Very Low | Biological Assay Stocks (Requires dilution) |

Diagnostic Workflows

Decision tree for selecting organic solvents based on downstream applications.

Thermodynamic workflow for disrupting crystalline π-π stacking in terthiophenes.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (e.g., 50 mM in THF or CHCl₃)

Attempting to dissolve cyanoterthiophene by simply dumping solvent onto the dry powder often results in a floating, hydrophobic mass that resists solvation. This protocol utilizes mechanical and thermal energy to force solvent intercalation.

-

Initial Wetting: Add the dry cyanoterthiophene powder to a borosilicate glass vial. Add exactly 10% of your target final volume using a highly polarizable solvent (e.g., CHCl₃) to wet the crystals.

-

Causality: Wetting reduces the surface tension and prevents the highly hydrophobic powder from clumping when the bulk solvent is introduced, maximizing the surface area exposed to the solvent.

-

-

Bulk Addition & Heating: Add the remaining volume of your primary solvent (e.g., THF). Seal the vial tightly and submerge it in a 60°C water bath for 10 minutes.

-

Causality: Thermal energy increases the kinetic energy of the solvent molecules, providing the necessary thermodynamic push to overcome the high lattice energy of the cyanoterthiophene crystal[1].

-

-

Cavitation (Sonication): Transfer the warm vial immediately to an ultrasonic bath for 15 minutes.

-

Causality: High-frequency sound waves create microscopic cavitation bubbles in the solvent. When these bubbles collapse near the undissolved crystals, they generate localized shockwaves that mechanically shear the rigid π-π stacked layers apart.

-

-

Self-Validation (Optical Check): Remove the vial and inspect it under a 365 nm UV lamp.

-

Validation: A fully solvated solution will show uniform, transparent emission[3]. If you observe localized bright spots or turbidity, micro-aggregates remain. Repeat Steps 2 and 3 until optical clarity is achieved.

-

Protocol B: Overcoming Aggregation in NMR Sample Preparation (CDCl₃)

A common issue when characterizing cyanoterthiophenes is severely broadened peaks in the ¹H NMR spectrum, which researchers often mistake for impurities or polymeric degradation[5].

-

Solvent Selection: Always default to CDCl₃ rather than DMSO-d₆ for NMR characterization of this molecule.

-

Causality: The polarizable chlorine atoms in CDCl₃ can intercalate between the thiophene rings, disrupting π-stacking far more effectively than the purely dipole-driven interactions of DMSO[2].

-

-

Concentration Management: Keep the sample concentration strictly below 5 mg/mL.

-

Causality: High concentrations force the planar molecules back into proximity, causing dynamic aggregation. This aggregation restricts molecular tumbling in the magnetic field, leading to severe line broadening in the ¹H NMR spectrum.

-

-

Self-Validation (Spectral Check): Run a quick ¹H scan. Look at the aromatic thiophene protons (typically between 7.0–7.5 ppm)[2].

-

Validation: If the peaks appear as broad, undefined humps rather than sharp doublets/multiplets, your sample is aggregating. Dilute the sample by 50% with fresh CDCl₃, gently warm the NMR tube, and re-run the scan.

-

References

- Source: grokipedia.

- Source: acs.

- Dibutyl-a-Terthiophene-Phenylene-Vinylene)

- Source: rsc.

- A highly efficient sensor molecule emitting in the near infrared (NIR): 3,5-distyryl-8-(p-dimethylaminophenyl)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Terthiophene â Grokipedia [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Poly(3′,4′-Dibutyl-α-Terthiophene-Phenylene-Vinylene), and Poly(3′,4′-Dibutyla-α-Terthiophene-Phenylene-Imine): Synthesis and Properties of Two New Isoelectronic Soluble Conjugated Polymers. | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 5. Benzodithiophene-based polymer donors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07020H [pubs.rsc.org]

Technical Support Center: Optimizing Column Chromatography for 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice for the purification of 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile and related oligothiophene compounds. Moving beyond a simple protocol, this document explains the fundamental principles behind the recommended procedures, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Understanding the Molecule: Key Purification Challenges

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile, a terthiophene derivative, presents a unique purification challenge. Its structure is dominated by a large, non-polar, and planar terthiophene backbone, which dictates its solubility and interaction with stationary phases. However, the terminal nitrile (-CN) group introduces a point of significant polarity and a strong dipole moment.

This dual nature is the primary hurdle in its purification:

-

High Non-Polarity: The extended π-conjugated system of the three thiophene rings makes the molecule largely non-polar, requiring non-polar solvent systems for elution.

-

Localized Polarity: The nitrile group can engage in strong dipole-dipole interactions with the polar stationary phase (silica gel), potentially leading to issues like peak tailing.[1][2]

-

Closely-Related Impurities: Synthetic routes often produce impurities with very similar polarities, such as incompletely coupled precursors or over-alkylated byproducts, making separation difficult.[3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up a purification protocol for this class of compounds.

Q1: What is the best stationary phase to start with?

A1: For most applications involving oligothiophenes, standard silica gel (230-400 mesh) is the most effective and economical choice.[4][5] Its polar surface provides the necessary retention for effective separation based on subtle differences in polarity among the target compound and its impurities. In cases where the compound shows instability or irreversible adsorption on acidic silica, neutral alumina can be a viable alternative.[6][7]

Q2: What is a good starting solvent system for TLC and column development?

A2: A binary mixture of a non-polar alkane and a slightly more polar solvent is the standard. A good starting point for Thin Layer Chromatography (TLC) analysis is a 9:1 mixture of Hexane:Ethyl Acetate .[4][8] For column chromatography, a less polar system is often required to achieve optimal separation.

Rationale: The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4 on the TLC plate.[6] This range typically translates to good separation on a column. Oligothiophenes are often well-solubilized in chlorinated solvents or aromatics, so systems like Hexane:Dichloromethane (DCM) or Hexane:Toluene can also provide excellent selectivity.[5][9]

Q3: My compound is a solid with low solubility in non-polar solvents. How should I load it onto the column?

A3: This is a classic scenario where dry loading (or solid loading) is superior to liquid loading.[10][11] Dissolving the sample in a strong, polar solvent (like DCM or acetone) and directly injecting it will disrupt the separation at the top of the column, leading to band broadening and poor resolution.[12]

Dry Loading Procedure:

-

Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., DCM or acetone).[13]

-

Add silica gel to the solution, typically 2-4 times the mass of your crude compound.[10][14]

-

Thoroughly mix to create a slurry and then remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10][13]

-

Carefully add this powder to the top of your packed column. This ensures that the compound is introduced to the stationary phase in a concentrated band, leading to sharper peaks and better separation.[12][13]

Troubleshooting Guide: A Problem-and-Solution Approach

This section provides solutions to specific experimental issues you may encounter.

| Problem / Observation | Potential Causes | Recommended Solutions & Scientific Rationale |

| Poor Separation: Compound and impurities elute together (co-elution). | 1. Inappropriate Solvent Polarity: The mobile phase is too polar, moving all components too quickly without allowing for differential interaction with the silica. 2. Column Overload: Too much sample has been loaded for the amount of silica, exceeding the column's separation capacity.[6] | 1. Decrease Solvent Polarity: Reduce the percentage of the polar co-solvent (e.g., from 10% ethyl acetate in hexane to 5%). This increases the retention time of all compounds, allowing for better resolution. The goal is to achieve a separation factor (α) significantly greater than 1.[7] 2. Reduce Load: Use a larger column or less crude material. A common rule of thumb is a silica-to-sample mass ratio of 50:1 to 100:1 for difficult separations.[6] |

| Peak Tailing/Streaking: The spot on the TLC or the peak in the chromatogram is elongated rather than sharp and symmetrical. | 1. Strong Analyte-Silica Interaction: The nitrile group or sulfur atoms may be interacting too strongly with acidic silanol groups on the silica surface.[6] 2. Poor Solubility/Precipitation: The compound may be precipitating at the top of the column if loaded in a solvent in which it is not fully soluble.[10] | 1. Use a Different Solvent System: Switch to a solvent system that offers different selectivity. For example, if using Hexane/EtOAc, try Hexane/DCM. DCM can sometimes mitigate tailing by competing for the same interaction sites. 2. Deactivate Silica: For particularly stubborn cases, adding a very small amount (0.1-0.5%) of triethylamine to the mobile phase can neutralize the acidic sites on the silica, reducing tailing.[6] However, be aware this will make the eluent basic. 3. Ensure Proper Loading: Use the dry loading technique described in the FAQ to prevent precipitation issues.[10] |

| Compound Stuck at Baseline (Rf ≈ 0): The target compound does not move from the origin on the TLC plate or elute from the column. | 1. Solvent Polarity is Too Low: The mobile phase does not have sufficient eluotropic strength to move the compound. 2. Irreversible Adsorption/Decomposition: The compound may be unstable on silica gel, leading to decomposition or permanent binding.[15][16] | 1. Increase Solvent Polarity: Systematically increase the proportion of the polar co-solvent (e.g., from 5% to 10% to 20% ethyl acetate in hexane).[4] 2. Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability on silica.[15] In this case, switch to a less acidic stationary phase like neutral alumina or consider deactivating the silica.[6] |

| Low Yield After Column: The mass of the purified product is significantly lower than expected. | 1. Irreversible Adsorption: As above, the compound may be binding permanently to the silica gel.[14] 2. Compound is Spread Across Too Many Fractions: Very broad elution bands can lead to fractions where the concentration is too low to detect, causing some of the product to be discarded.[14][15] | 1. Flush the Column: After your main elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to recover any strongly bound material. Check these fractions for your product. 2. Optimize Loading and Elution: Use dry loading for a concentrated starting band.[12] Employ a shallow gradient elution—starting with a low polarity and increasing it very slowly—to keep the elution bands sharp and concentrated.[6] |

Data Summary & Recommended Protocols

Table 1: Suggested Solvent Systems & Properties

| Stationary Phase | Mobile Phase System | Typical Ratio Range (Non-polar:Polar) | Application Notes & Rationale |

| Silica Gel | Hexane / Ethyl Acetate | 98:2 to 90:10 | Standard starting system. Ethyl acetate is a hydrogen bond acceptor and provides good selectivity for compounds with polar functional groups.[4] |

| Silica Gel | Hexane / Dichloromethane | 95:5 to 70:30 | Excellent for aromatic and heterocyclic compounds. DCM provides different selectivity compared to ethyl acetate due to its dipole-dipole interactions.[5][9] |

| Silica Gel | Hexane / Toluene | 90:10 to 50:50 | Toluene can enhance separation of planar, aromatic compounds through π-π interactions with the analyte. Useful for resolving closely related aromatic impurities. |

| Neutral Alumina | Hexane / Ethyl Acetate | 99:1 to 95:5 | Use for compounds that are sensitive to the acidic nature of silica gel. Alumina is generally less retentive, so lower polarity mobile phases are required.[7] |

Experimental Protocol: Step-by-Step Flash Chromatography

This protocol outlines a general procedure for purifying ~500 mg of crude 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile.

-

TLC Analysis:

-

Prepare several TLC chambers with different solvent systems (e.g., 95:5, 90:10, 85:15 Hexane:DCM).

-

Dissolve a tiny amount of crude material in DCM and spot it on the TLC plates.

-

Develop the plates and visualize under UV light. Select the solvent system that gives your target compound an Rf of ~0.2-0.4 and shows the best separation from impurities.[6]

-

-

Sample Preparation (Dry Loading):

-

Dissolve the 500 mg of crude product in ~5-10 mL of DCM.

-

Add ~1.5 g of silica gel to the solution.[14]

-

Use a rotary evaporator to remove the DCM completely, yielding a dry, free-flowing powder.

-

-

Column Packing (Slurry Method):

-

Select a glass column (e.g., 3 cm diameter). Add a small plug of cotton or glass wool and a thin layer of sand.

-

In a beaker, prepare a slurry of ~25-50 g of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:DCM).[4]

-

Pour the slurry into the column, using additional solvent to rinse the beaker. Tap the column gently to ensure even packing. Open the stopcock to drain some solvent until the silica bed is settled, ensuring no cracks or air bubbles form. The solvent level should remain above the silica bed at all times.[4]

-

-

Loading and Elution:

-

Carefully add the silica-adsorbed sample to the top of the packed column, forming a neat, level layer. Add a thin protective layer of sand on top.

-

Carefully fill the column with the mobile phase.

-

Begin elution, starting with the low-polarity system determined from your TLC analysis. If impurities are very non-polar, you can start with 100% hexane.

-

Collect fractions and monitor their contents regularly using TLC.

-

If separation is difficult, a shallow gradient can be employed by gradually increasing the percentage of the polar co-solvent.[4]

-

-

Product Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile.

-

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for addressing common chromatography problems.

Sources

- 1. sorbtech.com [sorbtech.com]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Optimization of solution-processed oligothiophene:fullerene based organic solar cells by using solvent additives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sorbtech.com [sorbtech.com]

- 11. teledyneisco.com [teledyneisco.com]

- 12. biotage.com [biotage.com]

- 13. chemtips.wordpress.com [chemtips.wordpress.com]

- 14. biotage.com [biotage.com]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Managing Molecular Aggregation of Terthiophene Carbonitriles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with terthiophene carbonitriles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of molecular aggregation in solution. Our goal is to equip you with the knowledge and practical steps to ensure the reliability and reproducibility of your experiments.

I. Understanding the Challenge: The "Why" Behind Aggregation

Terthiophene carbonitriles, like many π-conjugated systems, have a strong tendency to self-associate in solution through π-π stacking interactions. While this property is harnessed for creating ordered materials in the solid state, uncontrolled aggregation in solution can be a significant experimental hurdle. It can lead to fluorescence quenching, shifts in absorption spectra, and the formation of nanoparticles, all of which can compromise data interpretation and the performance of solution-processed devices.[1][2][3] This guide will walk you through identifying, characterizing, and controlling these aggregation phenomena.

II. Troubleshooting Guide: Diagnosing and Resolving Aggregation Issues

This section is designed to help you troubleshoot common issues related to the molecular aggregation of terthiophene carbonitriles.

Issue 1: Unexpected Changes in UV-Vis Absorption or Fluorescence Spectra

Symptoms:

-

A blue-shift in the main absorption peak, often indicative of H-aggregate formation.[4]

-

A red-shift in the absorption or emission peak, which can suggest the formation of J-aggregates.

-

Broadening of spectral features or the appearance of new shoulders.

-

A significant decrease in fluorescence intensity (quenching) compared to what is expected for the isolated molecule.[5]

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting unexpected spectral changes caused by aggregation.

Experimental Protocol: Concentration-Dependent UV-Vis/Fluorescence Spectroscopy

-

Prepare a Stock Solution: Accurately prepare a stock solution of your terthiophene carbonitrile in a high-quality solvent at the highest desired concentration.

-

Serial Dilutions: Perform a series of precise serial dilutions to obtain a range of concentrations (e.g., 10⁻⁴ M to 10⁻⁷ M).

-

Spectroscopic Measurements: Acquire the UV-Vis absorption and fluorescence spectra for each concentration. Ensure that the experimental parameters (e.g., cuvette path length, integration time) are consistent.

-

Data Analysis: Plot the absorbance and fluorescence intensity as a function of concentration. Deviations from the Beer-Lambert law in absorption or non-linear changes in fluorescence intensity are strong indicators of aggregation.

Experimental Protocol: Variable Temperature Spectroscopy

-

Prepare a Sample: Prepare a solution of your terthiophene carbonitrile at a concentration where aggregation is observed.

-

Temperature Control: Use a temperature-controlled cuvette holder in your spectrophotometer/fluorometer.

-

Acquire Spectra: Record the absorption and emission spectra at a range of temperatures (e.g., 20°C to 80°C in 10°C increments), allowing the sample to equilibrate at each temperature.[6]

-

Analysis: Observe any changes in the spectral features. A reduction in aggregation-related features with increasing temperature suggests that the aggregates are held together by non-covalent interactions that can be disrupted by thermal energy.[1]

Issue 2: Poor Solubility and Precipitation

Symptoms:

-

Visible particulate matter in the solution.

-

Difficulty in dissolving the compound, even at low concentrations.

Root Causes and Solutions:

| Potential Cause | Explanation | Recommended Action |

| Poor Solvent Choice | The solvent may not be able to effectively solvate the terthiophene carbonitrile molecules, leading to aggregation and precipitation. | Use a "good" solvent like tetrahydrofuran (THF) or chloroform, which are known to dissolve oligothiophenes effectively.[6] |

| High Concentration | Exceeding the solubility limit of the compound will inevitably lead to precipitation. | Work at lower concentrations. Determine the solubility limit in your chosen solvent. |

| Temperature Effects | Solubility often decreases at lower temperatures. | Gently warm the solution to aid dissolution. Store solutions at room temperature unless otherwise specified. |

| Molecular Structure | Unsubstituted oligothiophenes have notoriously low solubility.[4] | If possible, use derivatives with solubilizing side chains (e.g., alkyl chains).[4] |

III. Frequently Asked Questions (FAQs)

Q1: What is the difference between H- and J-aggregates, and how can I distinguish them?

A1: H-aggregates (hypsochromically shifted) and J-aggregates (bathochromically shifted) are two types of molecular arrangements with distinct spectroscopic signatures.

Caption: A diagram illustrating the key differences between H- and J-aggregates.

You can distinguish them primarily through UV-Vis absorption spectroscopy. A shift to shorter wavelengths (blue-shift) relative to the monomer absorption suggests H-aggregation, while a shift to longer wavelengths (red-shift) points towards J-aggregation.[7]

Q2: Can I use a solvent/non-solvent mixture to control aggregation?